"2-Phenyl-3-carbethoxyfuran" chemical properties and structure
"2-Phenyl-3-carbethoxyfuran" chemical properties and structure
Technical Whitepaper: Ethyl 2-Phenyl-3-Furoate Structural Dynamics, Synthetic Protocols, and Reactive Utility
Executive Summary
Ethyl 2-phenyl-3-furoate (also known as 2-Phenyl-3-carbethoxyfuran; CAS 50626-02-3) represents a critical scaffold in heterocyclic chemistry, bridging the gap between simple flavoring agents and complex pharmacophores. Characterized by a highly functionalized furan core, this compound exhibits a unique push-pull electronic system—stabilized by the electron-rich furan ring yet modulated by the electron-withdrawing carbethoxy group at the C3 position and the conjugated phenyl ring at C2. This guide provides an exhaustive technical analysis of its physicochemical profile, a validated Feist-Bénary synthesis protocol, and a mapping of its divergent reactivity patterns for drug discovery applications.
Section 1: Structural Characterization & Physicochemical Profile
The stability and reactivity of Ethyl 2-phenyl-3-furoate are dictated by the interplay between the aromatic furan ring and its substituents. The C2-phenyl group extends conjugation, enhancing UV absorption and oxidative stability compared to alkyl-furans, while the C3-ester provides a handle for further functionalization (e.g., reduction to alcohols or hydrolysis to acids).
Table 1: Physicochemical Specifications
| Property | Value / Description |
| IUPAC Name | Ethyl 2-phenylfuran-3-carboxylate |
| CAS Number | 50626-02-3 |
| Molecular Formula | C₁₃H₁₂O₃ |
| Molecular Weight | 216.23 g/mol |
| Appearance | Pale yellow to gold clear liquid/oil |
| Boiling Point | 331–332 °C (760 mmHg); 148–154 °C (6 mmHg) |
| Density | 1.120 – 1.132 g/cm³ (20 °C) |
| Refractive Index | 1.515 – 1.527 (20 °C) |
| Solubility | Soluble in ethanol, chloroform, oils; Insoluble in water |
| LogP (Est.) | 2.90 – 3.42 (Lipophilic) |
| Electronic Character | Electron-rich furan core deactivated at C3; C5 position remains nucleophilic.[1][2][3][4] |
Section 2: Synthetic Pathways (The Feist-Bénary Synthesis)
The most robust route to 2-phenyl-3-carbethoxyfuran is the Feist-Bénary Synthesis , a base-catalyzed condensation between a
Mechanistic Workflow
The reaction proceeds via an interrupted aldol condensation followed by an intramolecular O-alkylation. The base (typically Pyridine or Triethylamine) generates the enolate of the
Figure 1: Mechanistic pathway of the Feist-Bénary synthesis for furan construction.
Validated Experimental Protocol
Note: This protocol is synthesized from standard methodologies for furan carboxylates.
Reagents:
-
Ethyl Benzoylacetate (1.0 eq)[5]
-
Chloroacetaldehyde (50% aq. solution or dimethyl acetal) (1.2 eq)
-
Pyridine (Solvent/Base) or Ethanol/TEA system
-
Dichloromethane (DCM) for extraction
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve Ethyl Benzoylacetate (19.2 g, 100 mmol) in Pyridine (50 mL).
-
Addition: Cool the solution to 0°C in an ice bath. Dropwise add Chloroacetaldehyde (1.2 eq) over 30 minutes to control the exotherm.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Subsequently, heat the mixture to 60–80°C for 4–6 hours to drive the cyclization and dehydration.
-
Quench: Pour the reaction mixture into ice-cold water (300 mL) containing dilute HCl to neutralize the pyridine.
-
Extraction: Extract the aqueous layer with DCM (3 x 50 mL). Combine organic layers.
-
Purification: Wash the organic phase with brine, dry over anhydrous
, and concentrate under reduced pressure. -
Isolation: Purify the crude oil via vacuum distillation (bp ~150°C at 6 mmHg) or silica gel column chromatography (Hexane:EtOAc 9:1) to yield the pale yellow oil.
Section 3: Reactivity & Functionalization
The chemical utility of Ethyl 2-phenyl-3-furoate lies in its ability to serve as a divergent intermediate. The ester group allows for carbonyl chemistry, while the C5 position of the furan ring remains susceptible to electrophilic aromatic substitution (EAS), albeit less reactive than unsubstituted furan due to the electron-withdrawing ester at C3.
Functionalization Map
Figure 2: Divergent reactivity profile of Ethyl 2-phenyl-3-furoate.
Key Reactions
-
Saponification: Treatment with ethanolic NaOH yields 2-phenyl-3-furoic acid , a key building block for amide coupling in medicinal chemistry (e.g., PDE4 inhibitors).
-
C5-Functionalization: The C2-phenyl and C3-ester block those positions. The C5 position is the most nucleophilic site remaining. Bromination (NBS) or Vilsmeier-Haack formylation occurs exclusively at C5, allowing the construction of trisubstituted furans.
-
Reduction: The ester can be reduced to the primary alcohol using Lithium Aluminum Hydride (
) in dry ether, providing access to 3-hydroxymethyl derivatives.
Section 4: Pharmacological & Industrial Applications
4.1 Drug Development (Medicinal Chemistry) Furan-3-carboxylic acid derivatives are bioisosteres for benzoic acid derivatives. The 2-phenyl-3-furoate scaffold is specifically relevant in:
-
PDE4 Inhibitors: Derivatives of phenyl-furan-carboxylic acids have shown efficacy in inhibiting phosphodiesterase type 4, a target for asthma and COPD treatments.
-
Antimicrobial Agents: Halogenated derivatives (at C5) exhibit activity against Gram-positive bacteria (e.g., S. aureus) and fungi (Candida spp.).
-
Metabolic Stability: The phenyl ring at C2 blocks metabolic oxidation at the typically labile
-position, potentially improving the half-life of furan-containing drugs.
4.2 Flavor & Fragrance
-
Profile: The compound possesses a sweet, balsamic, fruity odor profile. It is used in trace amounts in flavor formulations to impart "jammy" or fruit-skin notes.
References
-
PubChem. (n.d.).[3][4] Ethyl 2-phenyl-3-furoate | C13H12O3.[3][5][6] National Library of Medicine.[4] Retrieved from [Link]
-
The Good Scents Company. (n.d.). Ethyl 2-phenyl-3-furoate. Retrieved from [Link]
- Li, J. J. (2014). Feist-Bénary Synthesis. In: Name Reactions. Springer, Cham. (General reference for reaction mechanism).
- Keay, B. A. (2008). Synthetic Strategies for Furan-Containing Natural Products. Chemical Reviews. (Context for furan reactivity).
Sources
- 1. mdpi.com [mdpi.com]
- 2. 2-Phenyl-3-(phenylsulfinyl)naphtho[1,2-b]furan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl 2-phenyl-3-furoate | C13H12O3 | CID 62007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phenyl furan-2-carboxylate | C11H8O3 | CID 350413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ethyl 2-phenyl-3-furoate, 50626-02-3 [thegoodscentscompany.com]
- 6. GSRS [gsrs.ncats.nih.gov]
